N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide is a chemical compound with the molecular formula and a molecular weight of 265.37 g/mol. This compound features a pivalamide structure, which is characterized by an amide group attached to a tertiary carbon, along with a hydroxyl and methylthio substituent. It is identified by its CAS number, 1396893-26-7. The compound's structure and properties suggest potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound is classified under amides due to the presence of the amide functional group (). Its classification also includes characteristics of secondary alcohols because of the hydroxyl group attached to the carbon chain. The source of information regarding this compound can be found in chemical databases and literature that detail its synthesis, properties, and applications.
The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide can be approached through several methods, primarily involving the reaction of pivaloyl chloride with an appropriate amine in the presence of a base. The following steps outline a general synthetic route:
The reaction typically requires an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. The choice of solvent (such as dichloromethane or ethyl acetate) can significantly affect the yield and purity of the final product.
CSCC(C)(O)CNC(=O)C=Cc1ccccc1
This structure indicates that the compound contains both hydrophilic (hydroxyl group) and lipophilic (methylthio group) characteristics, which may influence its solubility and reactivity.
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide can participate in various chemical reactions typical for amides, including:
The reactivity of this compound can be influenced by factors such as temperature, solvent choice, and concentration of reactants. For example, higher temperatures may accelerate hydrolysis but could also lead to decomposition if not carefully controlled.
While specific physical properties such as melting point and boiling point are not readily available in all sources, general characteristics include:
The chemical stability of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide is expected to be moderate due to the presence of both stable (amide) and reactive (hydroxyl and methylthio groups) functionalities. Its reactivity profile suggests potential applications in organic synthesis.
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2